molecular formula C11H15ClN2OS B096770 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride CAS No. 15591-41-0

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride

Cat. No. B096770
CAS RN: 15591-41-0
M. Wt: 258.77 g/mol
InChI Key: HXCSOQNQZVYAJC-UHFFFAOYSA-N
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Description

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride, also known as 2-(2-Iminothiazolidin-3-yl)-1-phenylethanone hydrochloride, is a chemical compound with the linear formula C11H13ClN2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used in various chemical reactions, including multicomponent reactions, to synthesize valuable organic combinations .

Safety And Hazards

The safety data sheet for this compound includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Future Directions

Thiazolidine derivatives, such as this compound, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of research . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.ClH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,10,12,14H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCSOQNQZVYAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)N1CC(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939161
Record name 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride

CAS RN

17899-33-1
Record name 3-Thiazolidineethanol, 2-imino-α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17899-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-imino-α-phenylthiazolidin-3-ethanol monohydrochloride
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To the stirred solution of thiocyanic acid is added a solution of the crude dl-α-phenyl-1-aziridineethanol in 250 ml. of ethanol at a rate sufficient to keep the reaction temperature at 30°-35° C. After the aziridine addition is complete, 72 g. of a methanolic solution of hydrogen chloride (0.35 mole) is added and the solution stirred for 1.5 hours at room temperature. An additional 0.05 mole of hydrogen chloride in 10 g. of ethanol is added, and the reaction heated at 35°-40° C. for 0.5 hour. It is then allowed to proceed at room temperature for 2.5 days. The mixture is concentrated under reduced pressure to about 100 ml., filtered, washed with ethanol and dried to give 27.1 g. of white crystals, melting point 198°-200° C. The yield is 42% (based on styrene oxide) or 71% (based on dl-α-phenyl-1-aziridineethanol).
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